![molecular formula C21H27N3O3S2 B038574 Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- CAS No. 120164-47-8](/img/structure/B38574.png)
Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the sulfonamide family and has been found to have a variety of applications in different fields of study. In
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- involves the binding of the compound to the active site of the target enzyme. The compound forms a covalent bond with the enzyme, which prevents the enzyme from functioning properly. This inhibition of the enzyme activity leads to a decrease in the production of the target molecule and ultimately leads to a physiological effect.
Biochemical and Physiological Effects:
Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can lead to a decrease in the pH of the body fluids. The compound has also been shown to have an effect on the immune system by inhibiting the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- in lab experiments are its ability to act as a fluorescent probe and its inhibitory effect on carbonic anhydrase. The compound can be used to detect proteins, DNA, and RNA in biological samples. It can also be used to study the role of carbonic anhydrase in various physiological processes. The limitations of using this compound in lab experiments are its toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for the use of Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- in scientific research. One potential direction is the development of new fluorescent probes based on this compound. Another direction is the study of the role of carbonic anhydrase in different physiological processes. The compound can also be used to study the effect of carbonic anhydrase inhibitors on the immune system. Additionally, the compound can be used in the development of new drugs for the treatment of diseases that are associated with abnormal carbonic anhydrase activity.
Conclusion:
Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- is a valuable compound that has been extensively used in scientific research. Its unique properties make it a versatile tool for studying various biological processes. The compound's ability to act as a fluorescent probe and its inhibitory effect on carbonic anhydrase have made it a valuable tool in biochemistry, pharmacology, and medicinal chemistry. The compound's toxicity and limited solubility in water are limitations that must be considered when using it in lab experiments. However, the compound's potential for future research makes it an exciting area of study.
Méthodes De Synthèse
The synthesis of Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- involves the reaction between 6-hydroxy-4,5,7-trimethyl-2-benzothiazole and N,N-diethyl-4-aminobenzenesulfonamide. The reaction takes place in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting compound is purified using chromatography techniques to obtain a pure product.
Applications De Recherche Scientifique
Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- has been extensively used in scientific research due to its unique properties. This compound has been found to have applications in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used as a fluorescent probe for the detection of proteins, DNA, and RNA. It has also been used as an inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Propriétés
Numéro CAS |
120164-47-8 |
|---|---|
Nom du produit |
Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Formule moléculaire |
C21H27N3O3S2 |
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C21H27N3O3S2/c1-6-24(7-2)29(26,27)17-10-8-16(9-11-17)12-22-21-23-18-13(3)14(4)19(25)15(5)20(18)28-21/h8-11,25H,6-7,12H2,1-5H3,(H,22,23) |
Clé InChI |
BULOGRPQSVNRCT-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CNC2=NC3=C(S2)C(=C(C(=C3C)C)O)C |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CNC2=NC3=C(S2)C(=C(C(=C3C)C)O)C |
Synonymes |
Benzenesulfonamide, N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



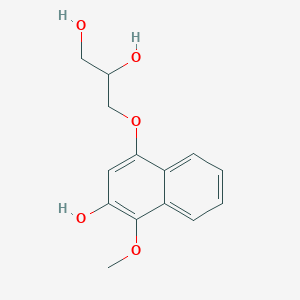

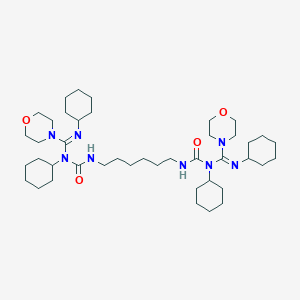
![Isoxazolo[4,5-b]pyridin-3(2H)-one](/img/structure/B38499.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)

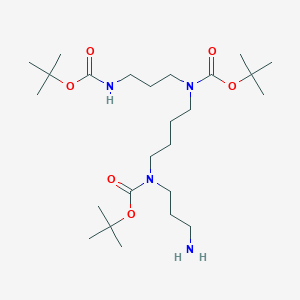
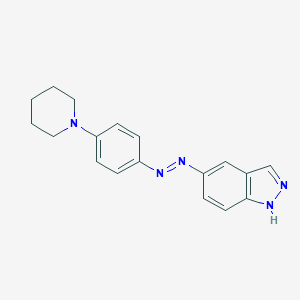
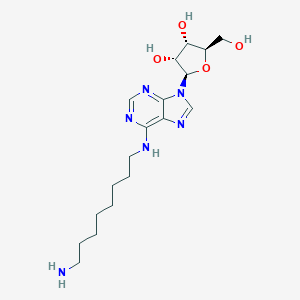
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
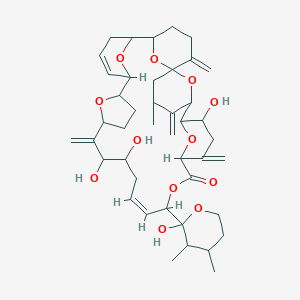
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)

![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)